(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone

Catalog No.
S7996837
CAS No.
M.F
C17H24FN3O3S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-met...

Product Name

(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C17H24FN3O3S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C17H24FN3O3S/c1-19-10-12-20(13-11-19)17(22)14-6-8-21(9-7-14)25(23,24)16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3

InChI Key

WFFRGYALKFTZMM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, also known as MP-10, is a chemical compound used for scientific research. MP-10 has gained attention due to its potential implications in various research fields, as well as its biological properties. This paper aims to provide an informative and engaging overview of MP-10, discussing its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a synthetic compound belonging to the class of piperidine derivatives. It was first synthesized in 2011 by Matthew J. Baggott and John R. Mendelson at the California Pacific Medical Center Research Institute. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a highly selective and potent dopamine reuptake inhibitor, which means that it inhibits the reuptake of dopamine neurotransmitters in the brain, leading to the increase in dopamine levels. Dopamine is a neurotransmitter that is involved in the regulation of mood, reward, and pleasure, and its increased levels can lead to feelings of euphoria, alertness, and increased energy. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is also known to inhibit the reuptake of norepinephrine and serotonin neurotransmitters, but to a lesser extent than dopamine.
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a white crystalline powder with a molecular weight of 462.58 g/mol. It has a melting point of 168°C and a boiling point of 575.4°C at 760 mmHg. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is soluble in methanol, ethanol, and acetone, and slightly soluble in water.
The synthesis of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone involves several steps, including the reaction between 4-fluorobenzenesulfonyl chloride and piperidine to form (4-fluorophenyl)sulfonylpiperidine. The resulting intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-one to form (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, or (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone can be characterized using analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
NMR spectroscopy can be used to identify the chemical structure of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, as it provides information about the molecular structure and chemical environment of the compound. MS can be used to determine the molecular weight and purity of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone.
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone has a strong affinity for dopamine transporters, which are proteins that are responsible for the uptake of dopamine from the synapse into the presynaptic neuron. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone's inhibition of dopamine transporters leads to increased levels of extracellular dopamine, which can lead to feelings of euphoria and increased energy. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is also known to have effects on the reuptake of norepinephrine and serotonin neurotransmitters, but to a lesser extent than dopamine.
There is limited information on the toxicity and safety of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone in scientific experiments. However, studies have shown that (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone can lead to increased heart rate and blood pressure, as well as potential neurotoxicity in rats. Therefore, caution should be exercised when handling (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone in scientific experiments.
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone has been used in scientific experiments to study the effects of dopamine reuptake inhibition on the brain. It has been shown to have potential applications in the treatment of dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone has also been used in studies on drug abuse and addiction, as it has been shown to have potential for abuse and dependence.
The current state of research on (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is still in its early stages, with most studies focusing on the effects of dopamine reuptake inhibition in the brain. More research is needed to fully understand the potential implications of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone in various research fields.
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone has potential implications in various research fields, including neuroscience, pharmacology, and drug discovery. Its potent and selective inhibition of dopamine reuptake makes it a promising candidate for the treatment of dopamine-related disorders such as ADHD and Parkinson's disease. (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone can also be used in studies on drug abuse and addiction.
One of the limitations of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is its potential for abuse and dependence, which raises concerns about its safety for human use. Future studies should focus on determining the optimal dosage and administration of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, as well as its long-term effects on the brain. Other future directions for research include investigating the effects of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone on other neurotransmitters and receptors, as well as its potential applications in drug discovery.
In conclusion, (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with potential implications in various research fields. Its potent and selective inhibition of dopamine reuptake makes it a promising candidate for the treatment of dopamine-related disorders such as ADHD and Parkinson's disease. However, caution should be exercised when handling (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone in scientific experiments due to its potential for abuse and dependence. Further research is needed to fully understand the potential implications of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone in various research fields and to determine its optimal dosage and administration.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Exact Mass

369.15224097 g/mol

Monoisotopic Mass

369.15224097 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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